![molecular formula C14H14N6O3 B2505382 6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)éthyl)-1,4,5,6-tétrahydropyridazine-3-carboxamide CAS No. 2034318-28-8](/img/structure/B2505382.png)

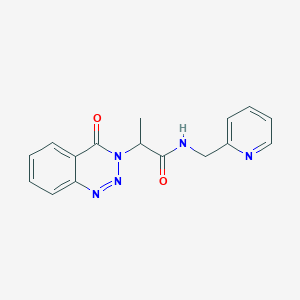

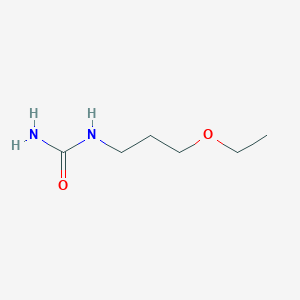

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)éthyl)-1,4,5,6-tétrahydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

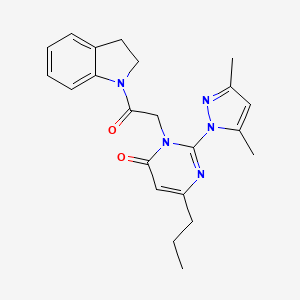

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features a distinctive pyridazine ring fused with other heterocyclic structures

Applications De Recherche Scientifique

Chemistry

The compound is used in studying reaction mechanisms and the synthesis of new materials due to its complex structure and reactivity.

Biology

Investigations into its potential as a biochemical tool or probe for studying cellular processes are ongoing.

Medicine

Research into its potential therapeutic effects or as a drug precursor. It may interact with specific molecular targets relevant to disease pathways.

Industry

Applications include its use as a precursor in the synthesis of high-performance materials or specialty chemicals.

Mécanisme D'action

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids .

Mode of Action

The compound acts as an inhibitor of DAAO . By inhibiting DAAO, the compound prevents the oxidation of D-amino acids, thereby increasing their availability .

Biochemical Pathways

The inhibition of DAAO affects the metabolism of D-amino acids . Specifically, it prevents the conversion of D-amino acids into α-keto acids, which are typically further metabolized or excreted . This results in an increase in the levels of D-amino acids, such as D-serine, which can have various downstream effects depending on the specific D-amino acid involved .

Pharmacokinetics

The compound is metabolically resistant to O-glucuronidation , unlike other structurally related DAAO inhibitors . This suggests that it may have a longer half-life and greater bioavailability than other DAAO inhibitors . Furthermore, it has been found to be

Result of Action

The inhibition of DAAO by the compound leads to an increase in the levels of D-amino acids. In the case of D-serine, this can enhance its bioavailability and potentially its therapeutic effects . For example, D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and has been explored as a potential therapeutic agent for the treatment of schizophrenia .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the activity of DAAO, and thus the effectiveness of DAAO inhibitors, can vary depending on the tissue type, as DAAO is present in different amounts in different tissues

Analyse Biochimique

Biochemical Properties

The compound 6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide has been found to exhibit potential cholinesterase inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This suggests that it may interact with these enzymes and potentially influence their activity. The nature of these interactions is likely complex and may involve binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Cellular Effects

Given its potential cholinesterase inhibitory activity, it may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of AChE and BuChE .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with AChE and BuChE, potentially inhibiting these enzymes and influencing neurotransmitter levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

Formation of Intermediate Compounds: : The preparation begins with simpler organic molecules undergoing various reactions to form intermediates. For example, the creation of the pyridazine ring might start with a dicarbonyl compound reacting under basic conditions.

Cyclization Reactions: : Subsequent steps often involve cyclization reactions to create the fused heterocyclic structures, which are crucial for the compound's stability and functionality.

Functional Group Modifications:

Industrial Production Methods

In an industrial setting, production might be scaled up using automated synthesis reactors, ensuring precision and reproducibility. Common strategies include:

Continuous Flow Synthesis: : Utilizes continuous flow reactors to enhance reaction efficiency and control.

Green Chemistry Principles: : Employs environmentally friendly solvents and reagents to reduce the ecological footprint.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation: : Can involve the addition of oxygen or the removal of hydrogen.

Reduction: : Typically entails the addition of hydrogen or the removal of oxygen.

Substitution: : The replacement of one functional group by another, facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.

Catalysts: : Often used to enhance reaction rates, including palladium on carbon or platinum catalysts.

Major Products

The main products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized or reduced forms of the compound, potentially with additional functional group modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzotriazine Derivatives: : Similar triazine ring structures.

Pyridazine Derivatives: : Analogous pyridazine rings with various substitutions.

Unique Attributes

Conclusion

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide stands out due to its multifaceted structure and broad potential applications. From its preparation to its diverse applications in scientific research, it embodies the complex beauty of organic chemistry.

Propriétés

IUPAC Name |

6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c21-12-6-5-11(16-18-12)13(22)15-7-8-20-14(23)9-3-1-2-4-10(9)17-19-20/h1-4H,5-8H2,(H,15,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLUFZCJRXLOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505320.png)